molecular formula C24H26N2O3 B3437503 2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B3437503
M. Wt: 390.5 g/mol
InChI Key: QLVPMFCQEMCRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is notable for its unique structural features, which include a quinoline core, a morpholine-4-carbonyl group, and a 2-methylpropoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

  • Step 1: Preparation of the Aryl Halide

    • The starting material, 3-(2-methylpropoxy)phenyl bromide, is synthesized through the bromination of 3-(2-methylpropoxy)phenol.
    • Reaction conditions: Bromine in the presence of a suitable solvent like dichloromethane.
  • Step 2: Suzuki–Miyaura Coupling

    • The aryl halide is then coupled with 4-(morpholine-4-carbonyl)quinoline-2-boronic acid using a palladium catalyst.
    • Reaction conditions: Palladium(II) acetate, a phosphine ligand, and a base such as potassium carbonate in a solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine-4-carbonyl group and 2-methylpropoxyphenyl group contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

[2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-17(2)16-29-19-7-5-6-18(14-19)23-15-21(20-8-3-4-9-22(20)25-23)24(27)26-10-12-28-13-11-26/h3-9,14-15,17H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVPMFCQEMCRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
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2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
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2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
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2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
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2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

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